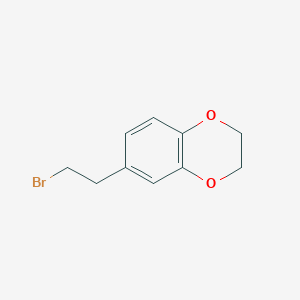

![molecular formula C13H20ClNO2 B1288408 2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine hydrochloride CAS No. 1384430-02-7](/img/structure/B1288408.png)

2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps and the use of various reagents and catalysts. For instance, the synthesis of a novel pyridine-containing aromatic dianhydride monomer was achieved through a nitro displacement reaction followed by acidic hydrolysis and cyclodehydration . Similarly, the synthesis of 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol, a hypocholesteremic agent, was accomplished and identified as a major urinary metabolite in rats . Another study reported the synthesis of a series of novel 2-(3,4-dimethoxyphenyl)-6-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues with confirmed structures via NMR, mass spectrometry, and single crystal analysis, showing potent anticancer activity . Additionally, the reaction of N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide led to the formation of 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their properties and potential applications. The crystal structure of 1-[3-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine was determined by X-ray analysis, revealing a deviation from planar configuration and potential analgesic activity . Similarly, the crystal and molecular structures of various N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones were studied, providing insights into bond lengths, angles, and the importance of hydrogen bonding .

Chemical Reactions Analysis

Chemical reactions are at the heart of organic synthesis, often leading to the formation of novel compounds with specific properties. For example, the photochemical dimerization of 2-aminopyridines and 2-pyridones under ultraviolet irradiation resulted in the formation of 1,4-dimers with anti-trans configuration, showcasing unusual chemical and physical properties . The cyclization reaction of dimethyl 5,5-diphenylpyrrolidine-2,4-dicarboxylate with 4-chlorophenyl isothiocyanate led to a novel bicyclic thiohydantoin fused to pyrrolidine compound, which exhibited antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of synthesized compounds are essential for their practical application. The novel polyimides derived from the synthesized dianhydride monomer exhibited good solubility, thermal stability, and outstanding mechanical properties, along with low dielectric constants . The metabolic formation and hypocholesteremic effect of 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol were confirmed through biological evaluation . The antiproliferative activity of the imidazo[1,2-a]pyridine analogues against various cancer cell lines was determined, and their non-toxicity to normal human cells was also assessed .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[(3,4-dimethoxyphenyl)methyl]pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-15-12-6-5-10(9-13(12)16-2)8-11-4-3-7-14-11;/h5-6,9,11,14H,3-4,7-8H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCFXDQGPDHWHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2CCCN2)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1384430-02-7 |

Source

|

| Record name | Pyrrolidine, 2-[(3,4-dimethoxyphenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1384430-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B1288350.png)

![3-[4-(Benzyloxy)phenyl]-3-hydroxypropanoic acid](/img/structure/B1288361.png)